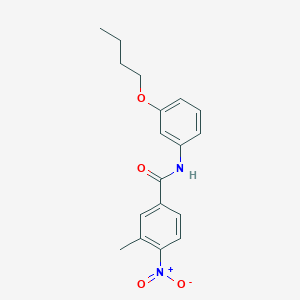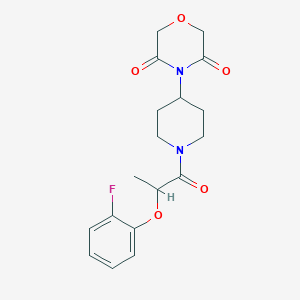
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a fluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The morpholine ring is often prepared via cyclization reactions involving diethanolamine and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity, while the piperidine and morpholine rings contribute to its overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Morpholine derivatives: These compounds share the morpholine ring structure and are used in similar applications.
Fluorophenoxy compounds: These compounds contain the fluorophenoxy group and are known for their enhanced binding affinities.
Uniqueness
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the combination of these three functional groups, which confer specific chemical and biological properties that are not found in simpler compounds .
Propiedades
IUPAC Name |
4-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-12(26-15-5-3-2-4-14(15)19)18(24)20-8-6-13(7-9-20)21-16(22)10-25-11-17(21)23/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYGTPRJCCGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)COCC2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

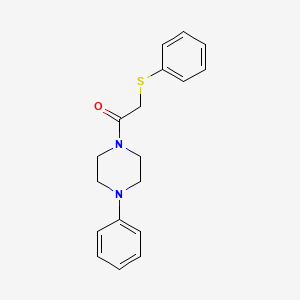
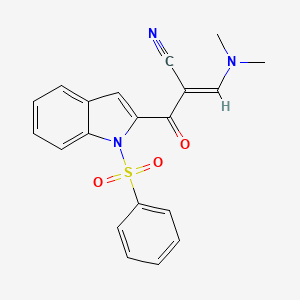
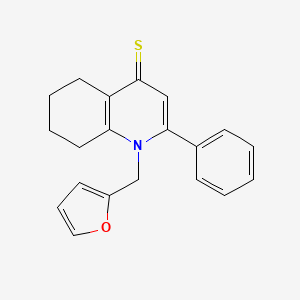
![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/new.no-structure.jpg)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

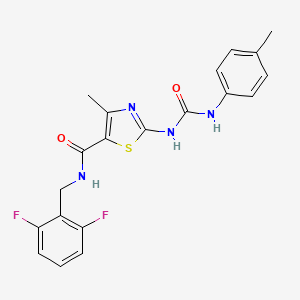
![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)
![1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2966515.png)
